molecular formula C19H21N3O B11664939 [4-(3-Phenylallyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(3-Phenylallyl)piperazin-1-yl](pyridin-4-yl)methanone

Katalognummer: B11664939
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: YBXJFNQTDPFIST-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Phenylallyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylallyl group and a pyridinylmethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylallyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with a phenylallyl halide, followed by the introduction of the pyridinylmethanone group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more scalable and cost-effective production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, 4-(3-Phenylallyl)piperazin-1-ylmethanone) is studied for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating neurological disorders due to its ability to modulate neurotransmitter receptors.

Industry: In the materials science industry, the compound is explored for its potential use in the development of novel polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(3-Phenylallyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, receptor sensitivity, and overall neuronal activity, which are crucial for its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-(2-Phenylethyl)piperazin-1-ylmethanone
  • 4-(3-Phenylpropyl)piperazin-1-ylmethanone
  • 4-(3-Phenylallyl)piperazin-1-ylmethanone

Uniqueness: The unique combination of the phenylallyl group and the pyridinylmethanone moiety in 4-(3-Phenylallyl)piperazin-1-ylmethanone) provides distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H21N3O

Molekulargewicht

307.4 g/mol

IUPAC-Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H21N3O/c23-19(18-8-10-20-11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+

InChI-Schlüssel

YBXJFNQTDPFIST-QPJJXVBHSA-N

Isomerische SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=NC=C3

Kanonische SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.